

# Allyl Benzyl Ether (CAS 14593-43-2): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Allyl benzyl ether*

Cat. No.: *B088877*

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## Introduction

**Allyl benzyl ether**, with the CAS registry number 14593-43-2, is a versatile organic compound characterized by the presence of both an allyl and a benzyl group attached to an ether linkage. This dual functionality makes it a valuable intermediate and building block in various chemical syntheses. Its applications span from being a protective group in the synthesis of complex molecules to its use in the flavor and fragrance industry. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Allyl Benzyl Ether** is presented below for easy reference and comparison.

### Table 1: Physicochemical Properties of Allyl Benzyl Ether

Property	Value	Reference
CAS Number	14593-43-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[1]
Molecular Weight	148.20 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Odor	Sweet-ethereal with a fruity undertone	[3][4]
Density	0.959 g/mL at 25 °C	[3]
Boiling Point	204-205 °C	[3]
Flash Point	76 °C (168.8 °F) - closed cup	
Refractive Index (n <sub>20/D</sub> )	1.507	[3]
Solubility	Soluble in organic solvents like methanol and ethanol; insoluble in water.	[1][4]
Vapor Pressure	0.375 mmHg at 25°C	[4]

**Table 2: Spectroscopic Data of Allyl Benzyl Ether**

Spectroscopy	Key Peaks/Shifts	Reference
$^1\text{H}$ NMR	$\delta$ 7.34 (m, 5H), $\delta$ 5.9-6.0 (m, 1H), $\delta$ 5.17-5.35 (m, 2H), $\delta$ 4.5 (s, 2H), $\delta$ 4.04 (d, $J$ = 1.46 Hz, 2H)	[3][5]
$^{13}\text{C}$ NMR	Spectra available, specific shifts can be found in the database.	[6][7]
Infrared (IR)	1630, 1090 $\text{cm}^{-1}$ (neat)	[3][5]
Mass Spectrometry (MS)	m/z top peak: 91; 2nd highest: 79; 3rd highest: 92	[6]

## Synthesis of Allyl Benzyl Ether

**Allyl benzyl ether** is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Several variations of this procedure exist, with different bases and solvent systems being employed to optimize yield and reaction conditions.

## Experimental Protocol: Williamson Ether Synthesis of Allyl Benzyl Ether

This protocol is based on a common laboratory procedure for the synthesis of ethers.

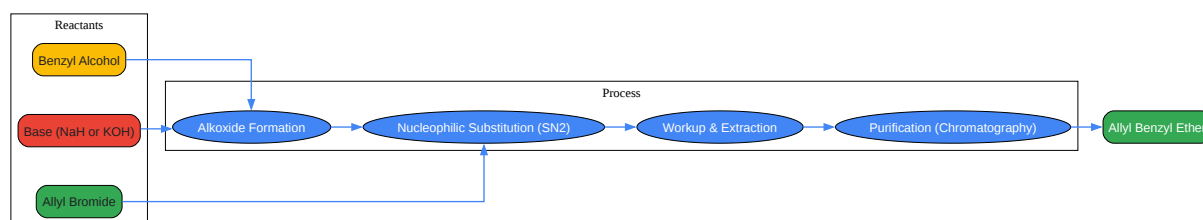
Materials:

- Benzyl alcohol
- Sodium hydride (NaH) or Potassium hydroxide (KOH)
- Allyl bromide
- Dry dimethylformamide (DMF) or solvent-free conditions
- Diethyl ether or other suitable extraction solvent

- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and methylene chloride for chromatography elution

#### Procedure:

- **Alkoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), benzyl alcohol is dissolved in a suitable dry solvent like DMF. A strong base, such as sodium hydride, is added portion-wise at room temperature.<sup>[8]</sup> Alternatively, solid potassium hydroxide can be used in a solvent-free approach.<sup>[9][10]</sup> The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium benzoate.
- **Nucleophilic Substitution:** Allyl bromide is then added dropwise to the reaction mixture.<sup>[8]</sup> The reaction is typically heated to facilitate the SN2 reaction between the benzoate and allyl bromide.
- **Reaction Monitoring and Workup:** The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
- **Purification:** The crude product is purified by column chromatography on silica gel. The column is typically eluted with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent system (e.g., a mixture of hexane and ethyl acetate or methylene chloride) to elute the desired **allyl benzyl ether**.<sup>[8]</sup> The fractions containing the pure product are combined and the solvent is evaporated to yield the final product.



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Caption: General workflow for the synthesis of **Allyl Benzyl Ether**.

## Applications in Organic Synthesis

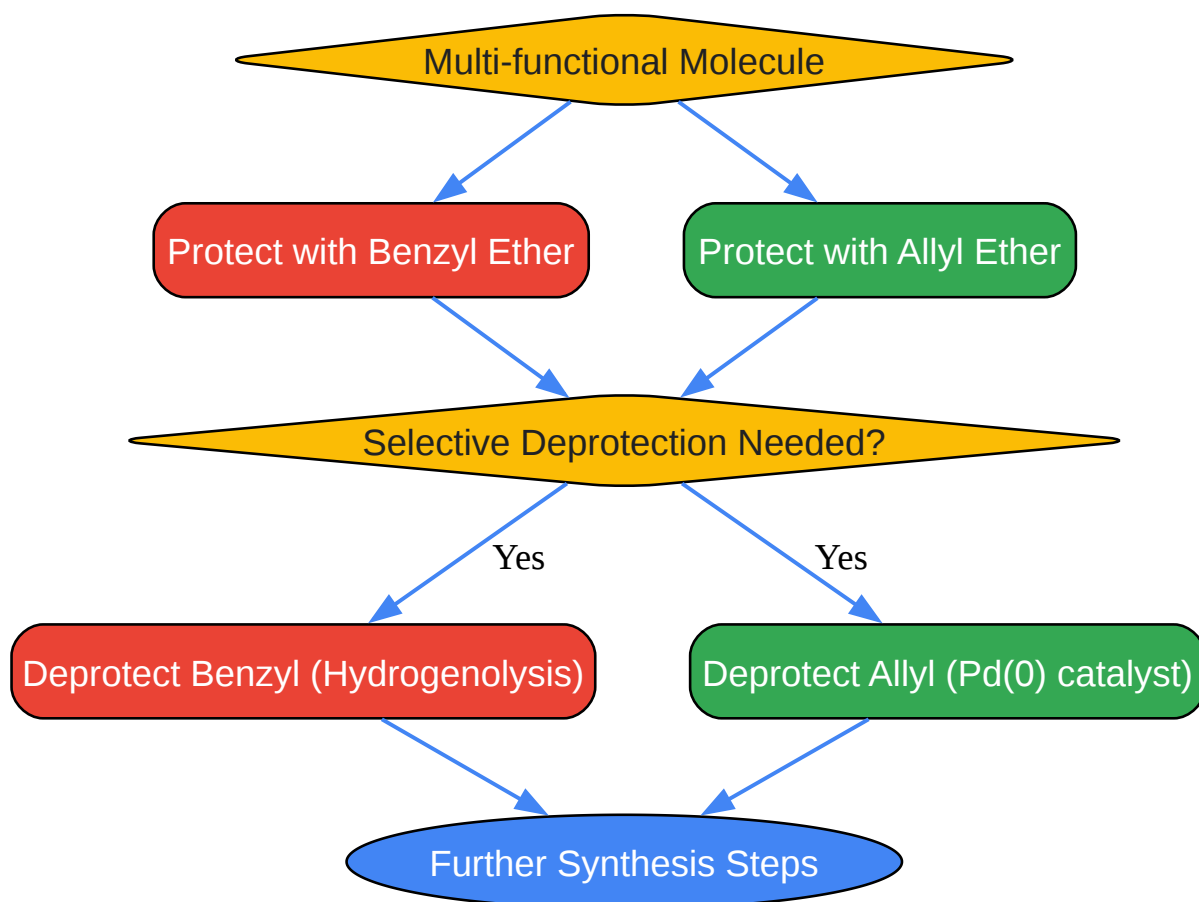
A primary application of **allyl benzyl ether** in research and drug development is in the use of the allyl and benzyl groups as protecting groups for alcohols.[9][11]

## Allyl and Benzyl Groups as Orthogonal Protecting Groups

The allyl and benzyl ether functionalities can be employed as orthogonal protecting groups in the synthesis of complex molecules containing multiple hydroxyl groups. This means that one group can be selectively removed in the presence of the other, allowing for stepwise chemical transformations.

- **Benzyl Ether Deprotection:** Typically removed by catalytic hydrogenolysis (e.g., H<sub>2</sub> over Pd/C).[11] This method is highly efficient but can be incompatible with other reducible functional groups like alkenes and alkynes.

- Allyl Ether Deprotection: Commonly cleaved under milder conditions using a palladium(0) catalyst.[11][12] This provides excellent orthogonality with benzyl ethers and other protecting groups that are stable to these conditions.



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